molecular formula C21H33F2N3Sn B14199304 1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole CAS No. 864866-23-9

1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole

Cat. No.: B14199304
CAS No.: 864866-23-9
M. Wt: 484.2 g/mol
InChI Key: RRUPWJAPXHJAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group, a methyl group, and a tributylstannyl group attached to the triazole ring. The incorporation of fluorine atoms and the stannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the triazole intermediate.

    Attachment of the Tributylstannyl Group: The tributylstannyl group is typically introduced via a palladium-catalyzed stannylation reaction. This involves the reaction of the triazole intermediate with a tributylstannane reagent in the presence of a palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the stannyl group is replaced by an aryl or vinyl group.

Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological systems, where it can be used as a probe to investigate enzyme activities and protein interactions.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the triazole ring can interact with enzymes and proteins, modulating their activities. The stannyl group can also participate in organometallic reactions, leading to the formation of new chemical bonds and the alteration of molecular structures.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    Fluconazole: A widely used antifungal drug with a similar triazole ring structure but different substituents.

    Voriconazole: Another antifungal agent with a triazole ring and fluorinated aromatic groups.

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: A compound with a similar difluorophenyl and triazole structure but different functional groups.

Properties

IUPAC Name

tributyl-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N3.3C4H9.Sn/c1-6-5-12-13-14(6)9-3-2-7(10)4-8(9)11;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUPWJAPXHJAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33F2N3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730625
Record name 1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-23-9
Record name 1-(2,4-Difluorophenyl)-5-methyl-4-(tributylstannyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.